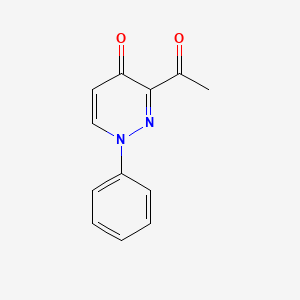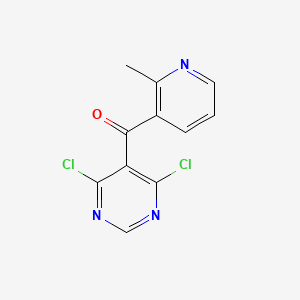![molecular formula C15H10BrNO3 B11786141 Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate](/img/structure/B11786141.png)
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has a bromophenyl group attached to the benzoxazole ring, which can influence its chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-bromophenylamine with methyl 2-formylbenzoate in the presence of a dehydrating agent such as polyphosphoric acid. The reaction is carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.
化学反応の分析
Types of Reactions
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted benzoxazole derivatives with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include oxidized derivatives such as oxides or hydroxylated compounds.
Reduction Reactions: Products include reduced derivatives such as amines or alcohols.
科学的研究の応用
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications, such as antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in biological studies to investigate its effects on different biological targets and pathways.
Material Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules for research and industrial purposes.
作用機序
The mechanism of action of methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate depends on its specific biological target. In general, benzoxazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromophenyl group can enhance the compound’s binding affinity and specificity towards certain targets, thereby influencing its biological activity.
類似化合物との比較
Similar Compounds
- Methyl 2-(4-bromophenyl)benzo[d]oxazole-5-carboxylate
- Methyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate
- Methyl 2-(3-fluorophenyl)benzo[d]oxazole-5-carboxylate
Uniqueness
Methyl 2-(3-bromophenyl)benzo[d]oxazole-5-carboxylate is unique due to the presence of the bromine atom in the 3-position of the phenyl ring. This specific substitution pattern can influence the compound’s chemical reactivity, biological activity, and physicochemical properties. Compared to other similar compounds with different halogen substitutions, the bromine atom can provide distinct electronic and steric effects, making this compound valuable for specific applications in medicinal chemistry and material science.
特性
分子式 |
C15H10BrNO3 |
|---|---|
分子量 |
332.15 g/mol |
IUPAC名 |
methyl 2-(3-bromophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C15H10BrNO3/c1-19-15(18)10-5-6-13-12(8-10)17-14(20-13)9-3-2-4-11(16)7-9/h2-8H,1H3 |
InChIキー |
JJHARFCVCDUCGZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Isobutyl-1,2,3,4-tetrahydropyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B11786080.png)

![6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carboxamide](/img/structure/B11786105.png)








![tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B11786157.png)
![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
